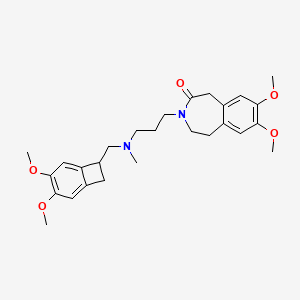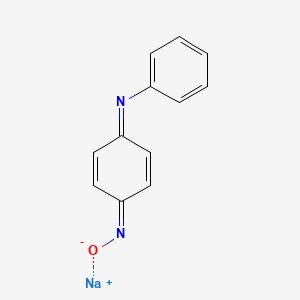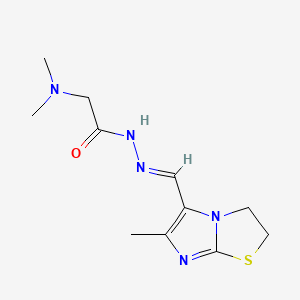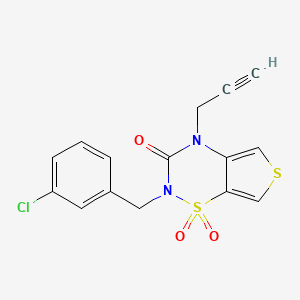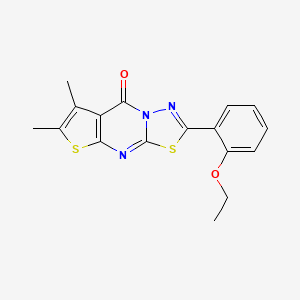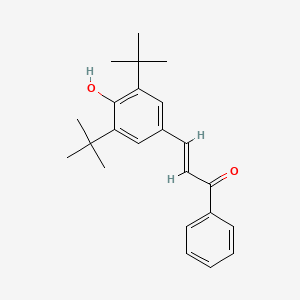
beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene: is an organic compound known for its antioxidant properties. It is a derivative of 3,5-di-tert-butyl-4-hydroxytoluene, commonly known as butylated hydroxytoluene (BHT), which is widely used as a food additive and preservative. The compound’s structure includes a benzoyl group attached to a styrene backbone, with two tert-butyl groups and a hydroxyl group providing steric hindrance and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene typically involves the thermal decomposition of trans-3,5-di-tert-butyl-4-hydroxycinnamic acid. This process can be carried out in the solid state, in aqueous solution, or in organic solvents. The decarboxylation of the cinnamic acid derivative is accompanied by desalkylation and polymerization of the styrenic decomposition products. The reaction is most efficient in aprotic dipolar solvents such as dimethylsulphoxide and dimethylformamide at temperatures below 150°C .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by catalysts like aluminum chloride or ferric chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.
Aplicaciones Científicas De Investigación
Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene has a wide range of applications in scientific research:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in formulations designed to protect against oxidative damage.
Industry: It is used as a stabilizer in various industrial applications, including the production of plastics and rubber.
Mecanismo De Acción
The antioxidant activity of beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The presence of the tert-butyl groups provides steric hindrance, which stabilizes the phenoxy radical formed after hydrogen donation. This stabilization prevents further radical reactions, effectively terminating the chain reaction of lipid peroxidation.
Comparación Con Compuestos Similares
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butylbenzyl alcohol
- Butylated hydroxytoluene (BHT)
Comparison: Beta-Benzoyl-3,5-di-tert-butyl-4-hydroxystyrene is unique due to the presence of the benzoyl group, which enhances its antioxidant properties compared to similar compounds like BHT. The additional functional groups provide more sites for interaction with free radicals, making it a more effective stabilizer in various applications .
Propiedades
Número CAS |
83677-22-9 |
|---|---|
Fórmula molecular |
C23H28O2 |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(E)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C23H28O2/c1-22(2,3)18-14-16(15-19(21(18)25)23(4,5)6)12-13-20(24)17-10-8-7-9-11-17/h7-15,25H,1-6H3/b13-12+ |
Clave InChI |
MQLALXSEENATJA-OUKQBFOZSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/C(=O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=CC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


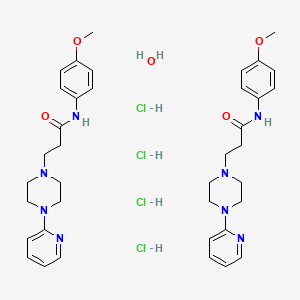
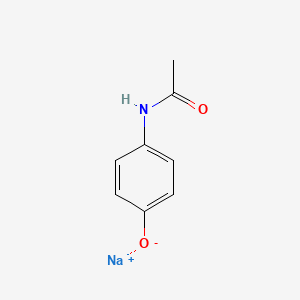
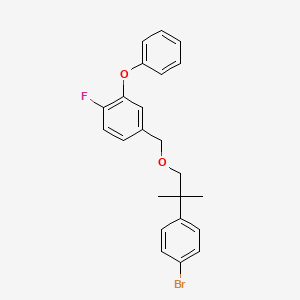
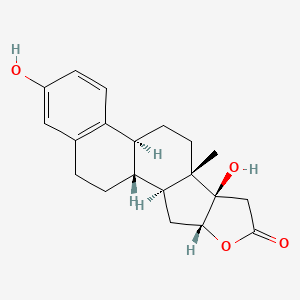
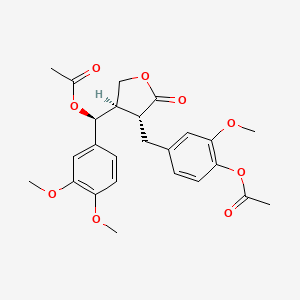
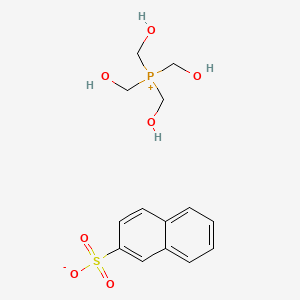
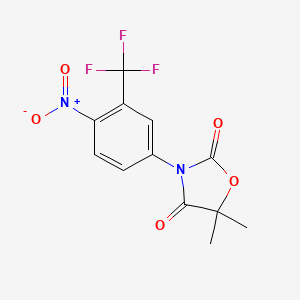
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

